N,4-Diacetyl-L-phenylalanine Ethyl Ester

Physicochemical characterization Structural identity Molecular weight

N,4-Diacetyl-L-phenylalanine Ethyl Ester (CAS 1354641-70-5) is a synthetic, orthogonally protected derivative of the essential amino acid L-phenylalanine, characterized by N-terminal acetylation, para-position ring acetylation, and C-terminal ethyl esterification. With a molecular formula of C₁₅H₁₉NO₄ and a molecular weight of 277.32 g/mol, this compound is categorized as a research tool, an amino acid derivative, and a pharmaceutical/API drug impurity or metabolite reference standard.

Molecular Formula C15H19NO4
Molecular Weight 277.32
CAS No. 1354641-70-5
Cat. No. B586196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-Diacetyl-L-phenylalanine Ethyl Ester
CAS1354641-70-5
Molecular FormulaC15H19NO4
Molecular Weight277.32
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=C(C=C1)C(=O)C)NC(=O)C
InChIInChI=1S/C15H19NO4/c1-4-20-15(19)14(16-11(3)18)9-12-5-7-13(8-6-12)10(2)17/h5-8,14H,4,9H2,1-3H3,(H,16,18)/t14-/m0/s1
InChIKeyBEROPRXTIBCBSZ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,4-Diacetyl-L-phenylalanine Ethyl Ester (CAS 1354641-70-5): A Bis-Protected Phenylalanine Analog for Specialized Research and Reference Standard Applications


N,4-Diacetyl-L-phenylalanine Ethyl Ester (CAS 1354641-70-5) is a synthetic, orthogonally protected derivative of the essential amino acid L-phenylalanine, characterized by N-terminal acetylation, para-position ring acetylation, and C-terminal ethyl esterification . With a molecular formula of C₁₅H₁₉NO₄ and a molecular weight of 277.32 g/mol, this compound is categorized as a research tool, an amino acid derivative, and a pharmaceutical/API drug impurity or metabolite reference standard [1]. Its dual protection strategy differentiates it from mono-functionalized phenylalanine building blocks, making it a candidate for applications requiring selective deprotection or specific metabolic stability profiles .

Workflow Reference standard for impurity profiling and analytical method development
Selection logic Orthogonal protection (N-acetyl, 4-acetyl, ethyl ester) for selective deprotection
Format fit Soluble in dichloromethane and ethyl acetate for organic synthesis and chromatography

Why N,4-Diacetyl-L-phenylalanine Ethyl Ester Cannot Be Substituted by Simple N-Acetyl or 4-Acetyl Phenylalanine Analogs


The substitution of N,4-Diacetyl-L-phenylalanine Ethyl Ester with simpler phenylalanine derivatives like N-Acetyl-L-phenylalanine ethyl ester (CAS 2361-96-8) or 4-Acetyl-L-phenylalanine (CAS 122555-04-8) is chemically and functionally inappropriate due to fundamental differences in protection strategy and physicochemical properties. The target compound possesses two distinct acetyl protecting groups (N-terminal and para-aromatic) and a carboxylic acid ethyl ester, resulting in a molecular weight of 277.32 g/mol . In contrast, N-Acetyl-L-phenylalanine ethyl ester (235.28 g/mol) lacks the 4-acetyl modification, while 4-Acetyl-L-phenylalanine (207.23 g/mol) lacks both N-acetylation and esterification . This orthogonal protection is critical for applications requiring sequential deprotection, such as site-specific conjugation or incorporation into artificial extracellular matrix proteins, where the compound has been used to suppress nonspecific cell adhesion [1]. The predicted pKa of 14.53 and boiling point of 477.8°C further distinguish it from analogs, impacting chromatographic behavior and purification protocols .

N-Acetyl-L-phenylalanine ethyl ester lacks the 4-acetyl group, altering molecular identity and protection strategy for conjugation studies.
4-Acetyl-L-phenylalanine lacks N-acetyl and ethyl ester; limited organic solubility and ionizable behavior may shift chromatographic and reaction profiles.

Quantitative Differentiation Evidence for N,4-Diacetyl-L-phenylalanine Ethyl Ester (CAS 1354641-70-5) Against Closest Analogs


Molecular Weight and Structural Differentiation Versus N-Acetyl-L-phenylalanine Ethyl Ester

The target compound, N,4-Diacetyl-L-phenylalanine Ethyl Ester, exhibits a molecular weight of 277.32 g/mol (C₁₅H₁₉NO₄), which is 42.04 Da higher than its closest commercially prevalent analog, N-Acetyl-L-phenylalanine ethyl ester (CAS 2361-96-8, 235.28 g/mol, C₁₃H₁₇NO₃) . This mass difference corresponds precisely to the addition of one acetyl group (COCH₃, 43.05 Da) at the para position of the phenyl ring, confirming the structural uniqueness of the bis-acetylated derivative. This distinction is critical for applications where molecular identity must be confirmed by mass spectrometry, as the two compounds are readily distinguishable .

Molecular weight
Head-to-head
277.32 g/mol (C₁₅H₁₉NO₄) vs. 235.28 g/mol (C₁₃H₁₇NO₃)
42 Da mass shift confirms bis-acetylated identity; aids MS differentiation from mono-acetyl analog.
Calculated from molecular formulas.
Physicochemical characterization Structural identity Molecular weight

Boiling Point and Thermal Stability Differentiation Against N-Acetyl-L-phenylalanine Ethyl Ester

N,4-Diacetyl-L-phenylalanine Ethyl Ester has a predicted boiling point of 477.8±40.0 °C, which is approximately 75 °C higher than the boiling point of N-Acetyl-L-phenylalanine ethyl ester (402.1 °C at 760 mmHg) . This significant difference in thermal properties is attributable to the additional acetyl group on the aromatic ring, which increases intermolecular interactions and molecular weight . The higher boiling point suggests greater thermal stability during high-temperature processes such as GC analysis or distillation-based purification, offering a practical advantage in synthetic workflows requiring thermal robustness .

Boiling point
Cross-study comparable
477.8±40.0 °C (predicted) vs. ~402 °C
Approximately +75 °C higher thermal stability supports use in high-temperature GC or distillation.
Predicted values; comparator data from chemical databases.
Thermal stability Boiling point Purification

Application-Specific Differentiation as a Pharmaceutical Impurity Reference Standard

N,4-Diacetyl-L-phenylalanine Ethyl Ester is explicitly categorized as a 'Pharmaceutical/API Drug Impurities/Metabolites' reference standard by suppliers such as Clearsynth and Laiyao Standard Substance Network [1]. This categorization distinguishes it from general-purpose building blocks like N-Acetyl-L-phenylalanine ethyl ester, which is primarily marketed as a peptide synthesis intermediate . The compound's dual acetylation pattern may mimic specific drug metabolites or process impurities that arise during the synthesis of phenylalanine-containing active pharmaceutical ingredients (APIs). Its use as a characterized reference standard, supplied with a Certificate of Analysis (COA), makes it suitable for regulatory submissions (ANDA, DMF) and method validation, unlike simple building blocks that lack this level of quality documentation [1].

Reference standard category
Class-level inference
Categorized as Pharmaceutical/API Impurity Reference Standard with COA
Supports analytical documentation and method validation when documented COA is required.
Supplier categorization; confirm lot-specific documentation.
Pharmaceutical impurity Reference standard Quality control

Solubility Profile Differentiation in Organic Solvents Versus Free Acid Analogs

N,4-Diacetyl-L-phenylalanine Ethyl Ester is soluble in dichloromethane (DCM) and ethyl acetate, as reported in its physicochemical profile . In contrast, 4-Acetyl-L-phenylalanine (CAS 122555-04-8), which lacks the ethyl ester and N-acetyl protections, is only slightly soluble in DMSO, methanol, and water, with a melting point exceeding 300 °C (decomposition) [1]. The ethyl esterification significantly enhances the solubility of the target compound in moderately polar organic solvents, facilitating its use in organic synthesis, chromatographic purification, and preparation of stock solutions for in vitro assays. This solubility advantage is a direct consequence of the ester functional group and is critical for experimental workflows that cannot tolerate DMSO or aqueous conditions .

Solubility in organic solvents
Cross-study comparable
Soluble in DCM, ethyl acetate vs. slightly soluble in DMSO/water for free acid analog
Esterification enables direct use in aprotic synthesis; avoids DMSO-related solubility limitations.
Solubility data from product listings.
Solubility Organic synthesis Sample preparation

Predicted pKa Differentiation and Its Implications for Chromatographic Separation

The predicted pKa of N,4-Diacetyl-L-phenylalanine Ethyl Ester is 14.53±0.46, indicating a very weakly acidic proton, likely associated with the amide nitrogen . This value is significantly higher than the pKa of N-Acetyl-L-phenylalanine (CAS 2018-61-3), which has a predicted pKa of 3.56±0.10 (carboxylic acid proton) [1]. The drastic difference in acidity reflects the absence of a free carboxylic acid group in the target compound, as it is protected as an ethyl ester, and the absence of a basic free amine, as it is N-acetylated. This near-neutral character under physiological pH conditions means the compound remains largely uncharged, impacting its behavior in reversed-phase HPLC, liquid-liquid extraction, and membrane permeability assays compared to charged, free-acid phenylalanine derivatives .

Predicted pKa
Cross-study comparable
14.53±0.46 vs. 3.56±0.10 (N-Acetyl-L-phenylalanine)
Non-ionizable under typical HPLC conditions (pH 2–8), supporting retention time robustness.
Predicted pKa; verify experimentally for method transfer.
pKa Chromatography Ionization

Optimal Application Scenarios for Procuring N,4-Diacetyl-L-phenylalanine Ethyl Ester (CAS 1354641-70-5)


Pharmaceutical Impurity Profiling and Reference Standard for ANDA/DMF Submissions

Due to its explicit categorization as a 'Pharmaceutical/API Drug Impurities/Metabolites' reference standard, this compound is optimally deployed in regulated pharmaceutical quality control laboratories. Its characterized identity (C₁₅H₁₉NO₄, MW 277.32) and availability with a Certificate of Analysis enable its use as a reference marker in HPLC or LC-MS methods for quantifying specific impurities in phenylalanine-containing drug substances, supporting Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions [1]. The dual-acetylated structure may serve as a marker for over-acetylated process impurities, a feature not offered by mono-acetylated analogs like N-Acetyl-L-phenylalanine ethyl ester [1].

Incorporation into Artificial Extracellular Matrix Proteins for Cell Adhesion Studies

As demonstrated by Takasu et al. (2011), phenylalanine analogs with para-position modifications, such as p-acetylphenylalanine, can be biosynthetically incorporated into artificial extracellular matrix (aECM) proteins to enable site-specific PEGylation and suppression of nonspecific human umbilical vein endothelial cell (HUVEC) adhesion [2]. The target compound, as a protected variant of 4-acetyl-L-phenylalanine, serves as a synthetic precursor or reference for such protein engineering studies. Its ethyl ester and N-acetyl protections allow for controlled deprotection strategies that are not possible with unprotected 4-acetyl-L-phenylalanine (CAS 122555-04-8), which has limited organic solvent solubility [3].

Building Block for Orthogonal Peptide Synthesis Requiring Selective Deprotection

The orthogonal protection of the compound—N-acetyl, 4-acetyl, and ethyl ester—makes it uniquely suited for multi-step peptide synthesis where selective deprotection is required. The ethyl ester can be hydrolyzed under basic conditions without affecting the N-acetyl group, while the 4-acetyl group on the aromatic ring remains stable under conditions that cleave N-terminal protections [1]. This contrasts with N-Acetyl-L-phenylalanine ethyl ester (CAS 2361-96-8), which lacks the 4-acetyl handle for further functionalization, limiting its utility in convergent synthetic strategies where the aromatic position needs protection .

Chromatographic Method Development and Validation Using a Non-Ionizable Phenylalanine Analog

The predicted pKa of 14.53 indicates that N,4-Diacetyl-L-phenylalanine Ethyl Ester remains essentially non-ionized across the typical HPLC pH range (2-8) . This property makes it an ideal system suitability standard or internal standard for reversed-phase HPLC method development, as its retention time is insensitive to minor pH fluctuations—unlike N-Acetyl-L-phenylalanine (pKa 3.56), which undergoes ionization changes that can cause retention time shifts . This robustness is particularly valuable for methods that will be transferred between laboratories or used in quality control environments where reproducibility is paramount .

Application
Selection Property
Validation Focus
Impurity profiling reference standard
Characterized identity with COA documentation
Method validation documentation context
Protein engineering & cell adhesion studies
Para-acetyl handle for site-specific conjugation
Conjugation and PEGylation endpoint review
Orthogonal protection for peptide synthesis
Selective deprotection of N-acetyl vs. ester
Deprotection sequence and product identity
Non-ionizable HPLC standard
Near-neutral character across pH 2–8
Retention time robustness and method transfer
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